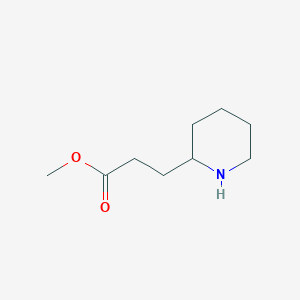

Methyl 3-(piperidin-2-yl)propanoate

Description

Contextualization within Organic Synthesis and Heterocyclic Chemistry

In the vast landscape of organic chemistry, the synthesis of novel molecules with specific functions is a primary goal. Methyl 3-(piperidin-2-yl)propanoate serves as a key intermediate in the creation of more elaborate chemical structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of particular interest due to their prevalence in natural products and pharmaceuticals. ijrst.com Piperidine (B6355638), a six-membered ring containing one nitrogen atom, is a foundational structure in this class. ijrst.comwikipedia.org The presence of the piperidine ring in this compound places it firmly within the realm of heterocyclic chemistry, a field that has produced numerous important molecules. encyclopedia.pub

The strategic placement of a methyl propanoate group at the 2-position of the piperidine ring provides a reactive handle for chemists to perform further chemical transformations. This allows for the construction of diverse molecular architectures, making it a versatile tool in the synthetic chemist's arsenal. The synthesis of such compounds often involves multi-step sequences that require careful planning and execution to achieve the desired stereochemistry and functional group compatibility.

Significance of Piperidine and Ester Functionalities in Advanced Organic Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govnih.gov Its derivatives are present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubnih.govijnrd.org The piperidine ring can influence a molecule's physical and chemical properties, such as its solubility, lipophilicity, and metabolic stability, which are crucial for its behavior in biological systems. researchgate.net The nitrogen atom within the piperidine ring can act as a basic center and a hydrogen bond acceptor, allowing it to interact with biological targets like enzymes and receptors. stereoelectronics.org

The ester functional group is also of great significance in the design of advanced organic scaffolds. numberanalytics.com Esters are often used in pharmaceuticals to improve a drug's bioavailability. numberanalytics.comacs.org They can act as prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active therapeutic agent. numberanalytics.comacs.org The ester group in this compound can be hydrolyzed by esterase enzymes, a property that can be exploited in drug design. stereoelectronics.org Furthermore, the carbonyl group of the ester can participate in hydrogen bonding, which is a key interaction in molecular recognition processes. stereoelectronics.orglabxchange.org The combination of the piperidine ring and the ester functionality in this compound creates a molecule with a rich chemical and pharmacological potential. researchgate.netstereoelectronics.org

Overview of Current Research Trajectories and Underexplored Facets of this compound Chemistry

Current research involving piperidine-containing compounds continues to be an active area of investigation. Scientists are exploring new synthetic methods to create substituted piperidines with high efficiency and stereoselectivity. nih.gov There is also a significant focus on the discovery of novel biological activities of piperidine derivatives. encyclopedia.pubijnrd.org For instance, recent studies have highlighted the potential of piperidine-based compounds as inhibitors of enzymes like monoamine oxidase, which are implicated in neurological disorders. nih.govacs.org

While the parent piperidine ring is well-studied, the specific chemistry of this compound and its close analogs remains a field with underexplored facets. Research could delve deeper into the conformational analysis of the molecule, understanding how the substituent at the 2-position influences the puckering of the piperidine ring and how this, in turn, affects its reactivity and biological activity. The development of new catalytic methods for the functionalization of the C-H bonds of the piperidine ring in this specific compound could open up new avenues for creating diverse molecular libraries for drug discovery. Furthermore, a more thorough investigation into the metabolic fate of the methyl ester group in different biological systems could provide valuable insights for its application in prodrug design.

| Compound Name |

| This compound |

| Piperidine |

| Methyl propanoate |

| Property | Value |

| This compound | |

| Molecular Formula | C9H17NO2 uni.lu |

| InChI Key | FGTFCEJPMHOBDS-UHFFFAOYSA-N uni.lu |

| Piperidine | |

| Molecular Formula | (CH2)5NH wikipedia.org |

| Molar Mass | 85.150 g·mol−1 wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 106 °C (223 °F; 379 K) wikipedia.org |

| Methyl Propanoate | |

| Molecular Formula | C4H8O2 |

| Molar Mass | 88.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 79.9 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDARXPYRSBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Methyl 3 Piperidin 2 Yl Propanoate

Chemical Transformations of the Ester Moiety

The ester group in Methyl 3-(piperidin-2-yl)propanoate is susceptible to a variety of nucleophilic acyl substitution reactions, enabling its conversion into other functional groups.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(piperidin-2-yl)propanoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. libretexts.orgchemguide.co.uk In contrast, base-mediated hydrolysis, often referred to as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be protonated to afford the carboxylic acid. libretexts.orgchemguide.co.uk Common bases used for this transformation include sodium hydroxide (B78521) or potassium hydroxide. libretexts.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule. Oxometallic species like oxotitanium acetylacetonate (B107027) have been shown to be effective catalysts for transesterification reactions. nih.gov

Reduction and Amidation Pathways to Diverse Derivatives

Reduction: The ester moiety can be reduced to the corresponding primary alcohol, 3-(piperidin-2-yl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further synthetic modifications.

Amidation: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acid or base. libretexts.org This pathway is crucial for the synthesis of a wide array of amide derivatives with potential applications in medicinal chemistry.

Nucleophilic Acyl Substitution and Related Mechanisms

The transformations mentioned above—hydrolysis, transesterification, and amidation—all proceed through a common mechanistic pathway known as nucleophilic acyl substitution. libretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of the methoxy (B1213986) group (-OCH₃) as a leaving group, regenerating the carbonyl double bond and resulting in the substituted product. libretexts.orglibretexts.org The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. youtube.com

Functionalization and Derivatization of the Piperidine (B6355638) Ring and Nitrogen Atom

The piperidine ring and its secondary nitrogen atom offer numerous possibilities for structural modification, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The secondary amine in the piperidine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents.

N-Acylation: The piperidine nitrogen can also be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides. This reaction forms an N-acyl derivative, which can alter the electronic properties and steric hindrance around the nitrogen atom. This strategy is often employed to install protecting groups or to introduce specific functionalities. For instance, acylation with propionyl chloride can be used to enhance lipophilicity.

Site-Selective C-H Functionalization of the Piperidine Ring

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring represents a powerful and modern approach to creating complex derivatives. While challenging, recent advances in catalysis have enabled site-selective C-H functionalization.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been explored for the functionalization of piperidine derivatives. nih.govresearchgate.net The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govresearchgate.net For example, functionalization at the C2 position is often favored due to electronic activation by the nitrogen atom, though it can be sterically hindered. nih.govresearchgate.net In contrast, the C3 position is electronically deactivated. nih.govresearchgate.net Achieving functionalization at different positions of the piperidine ring allows for the synthesis of positional analogs of biologically active molecules. nih.gov

Ring-Opening and Rearrangement Reactions

The stability of the piperidine ring means that ring-opening and rearrangement reactions typically require specific activation or harsh reaction conditions. For N-unsubstituted piperidines like this compound, the reactivity of the ring is influenced by the nature of the substituents.

Ring-Opening Reactions

While specific studies on the ring-opening of this compound are not extensively documented in the reviewed literature, insights can be drawn from the reactivity of analogous structures such as piperidine-2-carboxylic acid derivatives. For instance, the piperidine ring in compounds like (2R,4S)-4-Methylpiperidine-2-carboxylic acid can undergo nucleophilic attack, leading to ring cleavage. This reactivity is often facilitated by the presence of activating groups or through the use of potent nucleophiles.

One potential pathway for the ring-opening of this compound could involve the initial N-functionalization followed by an intramolecular or intermolecular nucleophilic attack. The ester functionality on the side chain could, under certain conditions, participate in such reactions, although this is speculative without direct experimental evidence.

Research on other cyclic amines has shown that ring-opening can be achieved through various methods, including the use of difluorocarbene transfer, which has been shown to be effective for a range of 6-membered cyclic amines. In these cases, even ester functional groups are tolerated, suggesting that a similar approach could potentially be applied to this compound.

Rearrangement Reactions

The literature reviewed does not provide specific examples of rearrangement reactions involving the core piperidine structure of this compound. Rearrangements of the piperidine ring itself are uncommon due to its saturated and relatively strain-free nature. More commonly, rearrangements may occur in the side chains attached to the piperidine ring, but this falls outside the scope of skeletal rearrangements of the heterocyclic core.

Synthetic strategies that result in substituted piperidines sometimes involve rearrangement of other heterocyclic systems to form the piperidine ring, such as the rearrangement of furans. youtube.com However, these are methods of synthesis rather than reactions of a pre-existing piperidine derivative.

Investigation of Reaction Mechanisms and Stereochemical Outcomes

The stereocenter at the C2 position of this compound is a key feature influencing its reactivity and the stereochemical outcome of its reactions. Any transformation involving this chiral center, or the adjacent atoms, must consider the resulting stereochemistry.

Mechanistic Considerations

The mechanisms of reactions involving 2-substituted piperidines are often dictated by the nature of the reagents and the protecting groups on the nitrogen atom. For N-H piperidines, the nitrogen can act as a nucleophile or a base, influencing the reaction pathway.

In functionalization reactions at the C2 position, the stereochemical outcome is of paramount importance. Studies on the C-H functionalization of N-protected piperidines have shown that the choice of catalyst and protecting group can direct the site-selectivity and stereoselectivity of the reaction. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 position with varying degrees of diastereoselectivity and enantioselectivity. The electronic activation at the C2 position, due to the adjacent nitrogen, makes it a favorable site for such functionalizations.

Stereochemical Outcomes

The synthesis of enantiomerically pure substituted piperidines is a significant area of research. nih.gov Biocatalytic approaches, for example, have been developed to achieve the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov These methods often involve stereoselective one-pot cascade reactions that can control the stereochemistry at multiple centers. nih.gov

For reactions proceeding via cyclization to form the piperidine ring, the stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the reaction mechanism. For example, intramolecular aza-Michael reactions have been shown to produce 2,6-trans-piperidines with high diastereoselectivity. nih.gov

In the context of this compound, any reaction that proceeds via an intermediate where the C2 stereocenter is temporarily lost and then reformed would require careful control to achieve a desired stereochemical outcome. The stereochemistry of reactions at the C2 position is a critical aspect that would need to be investigated for any potential synthetic transformations of this compound.

Table of Reaction Parameters for Analogous Piperidine Functionalization

The following table summarizes reaction conditions for the C2 functionalization of N-protected piperidines, which can provide insights into the potential reactivity of derivatives like this compound.

| Catalyst | N-Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh₂(R-TCPTAD)₄ | Boc | Variable | Low |

| Rh₂(R-TPPTTL)₄ | Bs | 29->30:1 | 52-73% |

Data is for the functionalization of N-Boc-piperidine and N-Bs-piperidine as reported in analogous systems and serves as an illustrative example.

Advanced Spectroscopic and Computational Approaches to Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of methyl 3-(piperidin-2-yl)propanoate, providing detailed insights into its molecular framework and spatial arrangement.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer primary information on the chemical environment of protons and carbons within the molecule. For instance, in a related compound, methyl propanoate, the ¹H NMR spectrum shows distinct signals for the different proton environments, with their integrations corresponding to the number of protons in each group. docbrown.info The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are crucial for the initial assignment of the core structure, including the piperidine (B6355638) ring and the methyl propanoate side chain. st-andrews.ac.uknih.gov

Two-dimensional (2D) NMR experiments provide further connectivity and spatial information. Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton couplings within the piperidine ring and the propanoate chain, establishing the sequence of atoms. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the entire molecular puzzle, for example, by connecting the propanoate side chain to the piperidine ring. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. researchgate.net Differences in chemical shifts and their appearance in these spectra can indicate the presence of stereoisomers. nih.gov

Table 1: Representative NMR Data for Piperidine-Containing Structures

| Technique | Observation | Reference |

| ¹H NMR | Broad signals may indicate equilibration between different forms in solution. | st-andrews.ac.uk |

| ¹³C NMR | Chemical shifts are sensitive to the presence of heavy atoms like bromine. | st-andrews.ac.uk |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish connectivity and assign signals for complex piperidine derivatives. | researchgate.net |

This table is illustrative and based on general findings for piperidine derivatives. Specific data for this compound would require experimental acquisition.

Applications of Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for assessing the enantiomeric purity of such compounds. This is often achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate NMR signals for each. This allows for the quantification of the enantiomeric excess (ee), which is a critical parameter in stereoselective synthesis and pharmaceutical applications. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been successfully achieved and their purity confirmed using techniques including NMR. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the absolute configuration if a suitable derivative is used. mdpi.com Furthermore, this technique elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, which can be crucial for understanding the physical properties of the compound. The solid-state structure of related 3-(piperidin-3-yl)-1H-indole derivatives has been determined using this method, confirming their absolute configurations. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) and electron ionization (EI) are common methods used. nih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. st-andrews.ac.uk Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. scielo.br The fragmentation of the piperidine ring and the ester group will lead to specific daughter ions. For instance, the fragmentation of piperidine alkaloids often involves the neutral loss of small molecules. nih.govscielo.br The analysis of these fragments helps to confirm the presence of the piperidine and methyl propanoate moieties. docbrown.infoscienceready.com.au High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. st-andrews.ac.uknih.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Piperidine and Propanoate Compounds

| Ionization Method | Common Fragmentation Observation | Reference |

| ESI-MS/MS | Neutral loss of water or other small molecules from piperidine alkaloids. | nih.govscielo.br |

| EI-MS | Cleavage of bonds adjacent to the ester functional group in methyl propanoate. | docbrown.info |

| EI-MS | Loss of a chlorine radical in chloro-substituted phenylpropenoates. | nih.gov |

| ESI-MS/MS | Characteristic fragmentation pathways for fentanyl-related compounds containing a piperidine ring. | wvu.edu |

This table provides examples of fragmentation behavior and is not exhaustive for this compound.

Computational Chemistry for Electronic Structure, Conformation, and Reactivity Prediction

Computational chemistry offers a powerful theoretical framework to complement experimental data, providing insights into the electronic structure, conformational preferences, and reactivity of this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. nih.govmdpi.comrsc.org By performing geometry optimization calculations, the most stable three-dimensional structure (conformation) of this compound can be predicted. researchgate.net These calculations can also predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental data to validate the proposed structure. researchgate.netresearchgate.net DFT calculations have been successfully used to study the structure and properties of various piperidine derivatives, including predicting heats of formation and evaluating thermal stability. nih.gov Furthermore, DFT can be employed to understand the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for predicting its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

Extensive searches of publicly available scientific literature and databases did not yield specific studies employing molecular dynamics (MD) simulations on this compound. While MD simulations are a powerful tool for investigating the conformational flexibility and ligand-target interactions of small molecules, there is no readily accessible research applying this methodology to this particular compound.

Therefore, a detailed discussion, including data tables and specific research findings concerning the application of MD simulations to this compound, cannot be provided at this time.

Analytical Chemistry Methodologies for Research Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for the separation and purity assessment of Methyl 3-(piperidin-2-yl)propanoate. The choice of chromatographic method depends on the specific analytical goal, such as purity determination, separation of isomers, or quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for piperidine (B6355638) derivatives. nih.govresearcher.liferesearchgate.net

A typical RP-HPLC method for a compound structurally similar to this compound would likely utilize a C18 column. nih.govresearcher.liferesearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of an acid (e.g., formic acid or phosphoric acid) to improve peak shape and resolution. nih.govresearcher.liferesearchgate.net

Detection can be achieved using various detectors. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used if the compound possesses a suitable chromophore. For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed. nih.govresearcher.liferesearchgate.net More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be utilized. For highly sensitive and specific detection, a mass spectrometer is the detector of choice (LC-MS). nih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition | Source |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | nih.govresearcher.liferesearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) | nih.govresearcher.liferesearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearcher.liferesearchgate.net |

| Column Temperature | 30°C | nih.govresearcher.liferesearchgate.net |

| Detection | UV at a specific wavelength (e.g., 225 nm) | oup.com |

| Injection Volume | 5.0 µL | nih.gov |

This table presents typical starting conditions for method development based on the analysis of structurally related piperidine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com While this compound itself may have limited volatility, it can be made amenable to GC-MS analysis through derivatization. oup.com Derivatization of the secondary amine group, for instance with acylating agents like pentafluorobenzoyl chloride, can increase its volatility and improve chromatographic performance. oup.com

The GC-MS system separates the derivatized compound from other components in a capillary column, and the mass spectrometer provides mass information for identification and quantification. cmbr-journal.comoup.com The mass spectrum of the derivatized compound would exhibit characteristic fragment ions, allowing for unambiguous identification. oup.com

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Source |

| GC Column | Capillary column (e.g., CP-Sil-5CB-MS, 25 m x 0.25 mm i.d., 0.4 µm film thickness) | oup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | oup.com |

| Injector Temperature | 280°C | oup.com |

| Oven Temperature Program | A gradient temperature program to ensure separation | oup.com |

| MS Detector | Mass selective detector operated in scan mode (e.g., m/z 45-650) | oup.com |

| Derivatization Agent | Pentafluorobenzoyl chloride | oup.com |

This table outlines plausible GC-MS conditions, assuming prior derivatization of the analyte.

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. The analysis of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the most common method for separating and quantifying enantiomers. oup.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel®), are widely used for the resolution of chiral amines and their derivatives. oup.com The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. oup.com

Table 3: Exemplary Chiral HPLC Conditions for Piperidine Enantiomer Separation

| Parameter | Condition | Source |

| Chiral Stationary Phase | Chiralpak IA (amylose-based) | oup.com |

| Mobile Phase | n-Hexane:Ethanol (70:30, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Column Temperature | 30°C | oup.com |

| Detection | UV at 225 nm | oup.com |

The conditions in this table are based on established methods for the chiral separation of analogous piperidine compounds and serve as a guide for method development.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis in Research Matrices

For the detection and quantification of this compound at very low concentrations in complex research matrices, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable. These methods offer superior sensitivity and selectivity compared to single-stage mass spectrometry. nih.govnih.gov

In LC-MS/MS, the compound is first separated by HPLC and then ionized and introduced into the mass spectrometer. A specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides high specificity and reduces background noise, enabling trace-level quantification. nih.gov A similar principle applies to GC-MS/MS for volatile derivatives. The high sensitivity of these methods makes them suitable for detecting genotoxic impurities or for pharmacokinetic studies. nih.gov

Development of Bioanalytical Methods for Preclinical Biological Samples (e.g., tissue homogenates, cell cultures)

The investigation of the biological activity and disposition of this compound in preclinical research necessitates the development of robust bioanalytical methods. These methods are essential for quantifying the compound in complex biological matrices like tissue homogenates and cell cultures. nih.govufmg.brresearchgate.netnih.gov

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.gov The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: A well-developed LC method is required to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: Optimized MS/MS parameters, including the selection of precursor and product ions, are crucial for achieving the desired sensitivity and selectivity.

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, stability, and robustness.

For instance, in studies involving cell cultures like Caco-2 cells to assess intestinal permeability, a validated LC-MS/MS method would be required to quantify the amount of this compound transported across the cell monolayer. nih.gov Similarly, in tissue distribution studies, the compound would be extracted from tissue homogenates and quantified using a validated bioanalytical method.

Emerging Applications and Interdisciplinary Research Involving Methyl 3 Piperidin 2 Yl Propanoate

Role as a Chiral Building Block in General Asymmetric Synthesis

The primary value of methyl 3-(piperidin-2-yl)propanoate in organic synthesis lies in its identity as a chiral building block. A chiral building block, or synthon, is a molecule that possesses one or more stereocenters and is used as a starting material to construct more complex, stereochemically defined molecules. The piperidine (B6355638) ring is a common structural motif in many natural products and pharmaceutically active compounds, and the ability to introduce it with a specific three-dimensional arrangement is crucial for biological activity.

The piperidin-2-yl moiety of the compound contains a stereocenter at the carbon atom adjacent to the nitrogen. This allows for the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. By using an enantiomerically pure form of this compound, chemists can transfer that specific chirality into a larger target molecule, avoiding the need for difficult and often inefficient separation of stereoisomers later in the synthetic sequence.

Research into the synthesis of related chiral piperidine derivatives highlights the importance of such synthons. For example, methods have been developed for the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, demonstrating the utility of chiral piperidines in constructing complex heterocyclic systems. nih.gov The synthesis of these molecules often involves the strategic alkylation of the piperidine nitrogen, a reaction pathway readily available to this compound. The presence of the methyl propanoate side chain offers an additional site for chemical modification, either before or after its incorporation into a larger molecular framework. This dual functionality enhances its versatility as a building block for creating diverse molecular architectures.

Table 1: Key Features of this compound as a Chiral Building Block

| Feature | Description | Implication in Asymmetric Synthesis |

|---|---|---|

| Chiral Center | The C2 position of the piperidine ring is a stereocenter. | Enables the synthesis of enantiomerically pure target molecules. |

| Piperidine Scaffold | A common motif in bioactive natural products and pharmaceuticals. | Provides a well-established structural core for drug discovery. |

| Propanoate Side Chain | Contains a modifiable ester functional group. | Allows for further chemical transformations and linkage to other molecules. |

| Bifunctionality | Possesses both a secondary amine (piperidine N-H) and an ester. | Offers multiple reaction sites for building complex molecular structures. |

Potential Integration into Polymer Chemistry or Material Science

While direct, extensive research on the integration of this compound into polymers is still an emerging area, its chemical structure suggests significant potential. The field of "smart" polymeric materials, which respond to external stimuli like temperature or pH, often utilizes monomers with specific functional groups. mdpi.com

The piperidine moiety itself has been used in polymer synthesis. For instance, piperidine can act as a terminating agent in the cationic ring-opening polymerization of 2-oxazolines, a class of polymers known for their biocompatibility and tunable properties. mdpi.com This establishes a precedent for the compatibility of the piperidine ring within polymerization processes.

The bifunctional nature of this compound opens up several hypothetical avenues for its use in material science:

Monomer for Polyamides: The secondary amine of the piperidine ring can react with dicarboxylic acids or their derivatives, while the methyl ester can be hydrolyzed to a carboxylic acid. This resulting amino acid-like structure could be a monomer for the synthesis of novel polyamides with chiral piperidine units embedded in the polymer backbone.

Polymer Modification: The compound could be grafted onto existing polymer chains. The piperidine nitrogen could be used to attach the molecule to polymers containing electrophilic sites (e.g., chlorinated or tosylated polymers). This would introduce the ester functionality as a pendant group, which could then be used for further reactions, such as loading drugs or other small molecules.

Surface Functionalization: The molecule could be used to modify the surfaces of materials. For example, it could be covalently attached to silica (B1680970) or other substrates to create a chiral stationary phase for chromatography, leveraging its inherent chirality to separate enantiomers.

These potential applications are based on the known reactivity of amines and esters and the growing demand for functional polymers with well-defined structures.

Catalytic Applications (e.g., as a ligand or co-catalyst)

The structure of this compound makes it a promising candidate for use as a ligand in transition metal catalysis. Many successful catalysts are based on a metal center coordinated by an organic molecule (the ligand), which modulates the metal's reactivity and selectivity.

The key features that suggest its potential as a ligand are:

Lewis Basic Nitrogen: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to an electron-deficient metal center.

Carbonyl Oxygen: The carbonyl oxygen of the ester group also has lone pairs and can act as a second coordination site.

Potential for Chelation: The nitrogen and the carbonyl oxygen are separated by a flexible three-carbon chain. This arrangement allows the molecule to potentially act as a bidentate ligand, binding to a metal center through both the N and O atoms to form a stable six-membered chelate ring.

Chelating ligands are highly valuable in catalysis because they bind more strongly to metal centers than monodentate ligands and create a well-defined and rigid coordination sphere around the metal. This rigidity can lead to high levels of stereocontrol in asymmetric catalysis, where the goal is to produce one enantiomer of a product preferentially. If an enantiomerically pure form of this compound is used as a ligand, its chirality can be transferred to the products of the catalytic reaction.

While specific catalytic systems employing this exact molecule are not yet widely reported, similar bidentate N,O-ligands are used in a variety of transformations, including hydrogenations, cross-coupling reactions, and Michael additions. thieme-connect.com The exploration of this compound and its derivatives as ligands could therefore lead to the development of new and efficient catalysts for important chemical transformations.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Structural Basis | Potential Reactions |

|---|---|---|

| Chiral Ligand | Chiral piperidine ring and N,O-coordination sites. | Asymmetric hydrogenation, asymmetric alkylation. |

| Bidentate Ligand | Forms a stable chelate ring with a metal via the piperidine nitrogen and ester oxygen. | Palladium-catalyzed cross-coupling, enantioselective Lewis acid catalysis. |

| Organocatalyst | The secondary amine can act as a catalyst on its own. | Michael additions, aldol (B89426) reactions. |

Future Perspectives and Unaddressed Research Questions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of piperidine-containing molecules is a topic of continuous interest, with a significant push towards greener and more efficient methodologies. nih.gov Traditional multi-step syntheses are often plagued by poor atom economy, reliance on harsh reagents, and the generation of significant waste. researchgate.net Future research concerning Methyl 3-(piperidin-2-yl)propanoate and related structures will undoubtedly focus on overcoming these limitations.

Key areas of development include:

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a powerful green alternative to classical chemistry. rsc.org Hybrid bio-organocatalytic cascades, for instance, can generate chiral 2-substituted piperidines from simple precursors. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully immobilized and used for the synthesis of piperidine (B6355638) derivatives through multicomponent reactions, offering high yields and catalyst reusability. rsc.org Future routes could envision the enzymatic resolution of a racemic this compound or a stereoselective synthesis starting from a bio-derived feedstock. A recent breakthrough combines scalable enzymatic C-H oxidation with radical cross-coupling to create complex, enantiopure piperidines, a strategy that could be adapted for this scaffold. chemistryviews.orgacs.org

Green Chemistry Approaches: Methodologies that utilize water as a solvent, reduce the use of protecting groups, and employ catalytic rather than stoichiometric reagents are paramount. nih.gov For example, efficient syntheses of N-substituted piperidones have been developed that present significant advantages over classical methods like the Dieckman condensation. researchgate.net Another green method describes the production of 2-aminomethylpiperidine from a bio-renewable furan (B31954) derivative, highlighting a pathway from biomass to valuable piperidine structures. rsc.org

Flow Chemistry and Cascade Reactions: Continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scalability. Combining multiple reaction steps into a single, seamless cascade reaction significantly improves efficiency by minimizing intermediate workup and purification steps. nih.govrsc.org Iron-catalyzed reductive amination cascades, for instance, have proven effective for preparing piperidines from ω-amino fatty acids. nih.gov

Unaddressed questions in this area include the development of a direct, enantioselective biocatalytic route to this compound and the design of a fully continuous flow process from commodity chemicals.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Property Prediction: ML models, particularly deep learning and random forest algorithms, can be trained on large datasets of known molecules to predict physicochemical properties, bioactivity, and toxicity (ADMET) for novel or hypothetical derivatives. nih.govnih.gov Such models are increasingly used to predict the characteristics of nitrogen heterocycles. nih.govresearchgate.net This would allow researchers to computationally screen virtual libraries of this compound analogs to prioritize the synthesis of compounds with the most promising profiles. specialchem.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov By providing the model with a target profile (e.g., high binding affinity to a specific protein, optimal solubility), it could generate novel piperidine-based structures, potentially more effective than those conceived by human chemists.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. This can help chemists identify the most efficient and cost-effective ways to synthesize specific derivatives of this compound, avoiding lengthy and expensive trial-and-error in the lab. specialchem.com

A significant unaddressed question is the creation of a highly accurate, publicly available ML model specifically trained for the property prediction and functionalization of substituted piperidines, which could significantly lower the barrier to entry for designing new research compounds.

Expansion into Novel Bio-conjugation and Molecular Probe Development

The bifunctional nature of this compound, with its nucleophilic secondary amine and electrophilic ester, makes it an intriguing candidate for applications in bioconjugation and the development of molecular probes.

Bioconjugation Handles: The piperidine nitrogen can be functionalized with a variety of chemical handles (e.g., alkynes, azides for click chemistry; activated esters for amide bond formation) after which the methyl ester can be hydrolyzed to a carboxylic acid. This dual functionality allows the compound to act as a linker, tethering a payload (like a drug or fluorescent dye) to a biomolecule (like an antibody or protein).

Molecular Probes for Biological Imaging: By attaching a fluorophore to the piperidine scaffold, derivatives of this compound could be developed as probes to visualize biological processes. The piperidine ring itself can influence the photophysical properties of the dye and its cellular uptake and localization.

Fragment-Based Drug Discovery (FBDD): The core structure can serve as a starting fragment for FBDD campaigns. The piperidine can provide a vector for growth into a protein binding pocket, while the propanoate tail can be modified to explore other interactions or improve pharmacokinetic properties.

Future research will need to explore the specific conjugation chemistries compatible with this scaffold and identify which types of molecular probes would benefit most from incorporating this particular piperidine structure.

Challenges and Opportunities in Targeted Derivatization for Specific Research Applications

While the piperidine scaffold is valuable, its chemical modification is not without challenges. nih.gov The direct and selective functionalization of C-H bonds on the piperidine ring is a significant hurdle. nih.gov

Challenges:

Site Selectivity: The piperidine ring in this compound has multiple C-H bonds (at C3, C4, C5, and C6). Achieving selective functionalization at only one of these positions without affecting the others is difficult. nih.gov The presence of the nitrogen atom influences the reactivity of adjacent C-H bonds, but directing reactions to more remote positions is a frontier in organic chemistry. researchgate.net

Stereoselectivity: Creating derivatives with a specific 3D arrangement of atoms (stereochemistry) is crucial for biological activity. Functionalizing the ring often creates new stereocenters, and controlling their configuration is a major challenge.

Opportunities:

Late-Stage Functionalization: Advances in photoredox and transition-metal catalysis are providing new ways to directly functionalize C-H bonds on complex molecules. nih.gov Applying these methods to this compound could rapidly generate a diverse library of analogs that would be difficult to access through traditional means.

Catalyst-Controlled Functionalization: A significant opportunity lies in developing catalytic systems that can override the inherent reactivity of the molecule and direct functionalization to any desired position on the piperidine ring. nih.gov This would provide unparalleled control and access to novel chemical space.

Diversity-Oriented Synthesis: The compound is an excellent starting point for diversity-oriented synthesis, where a simple core is elaborated into a wide array of structurally diverse molecules. This is critical for screening against a wide range of biological targets to uncover new activities.

The primary unaddressed research question is whether modern catalytic methods can be tailored for the predictable, site-selective, and stereoselective C-H functionalization of the this compound core, unlocking its full potential as a versatile synthetic building block.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of methyl 3-(piperidin-2-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling piperidine derivatives with propanoate precursors. For example, esterification of 3-(piperidin-2-yl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the target compound. Optimization includes:

- Catalyst selection : Use of milder catalysts (e.g., DMAP) to reduce side reactions .

- Temperature control : Reactions at 60–80°C improve yield while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6 ppm for methoxy protons) and piperidine ring protons (δ ~1.4–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine moiety .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₉H₁₇NO₂) with <2 ppm error .

- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and secondary amine (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound, and what experimental validation is required?

- Methodological Answer :

- In silico tools : Software like SwissADME predicts logP (lipophilicity) and BBB permeability. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in neurotransmitter pathways) .

- Experimental validation :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma protein binding : Ultrafiltration assays quantify free vs. bound fractions .

Q. What strategies resolve discrepancies in reported biological activity data for piperidine-containing esters like this compound?

- Methodological Answer :

- Source analysis : Compare compound purity (HPLC ≥95%) and stereochemical integrity (chiral HPLC) across studies. Contamination by regioisomers (e.g., piperidin-3-yl derivatives) may skew results .

- Dose-response curves : Reproduce assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ values in triplicate) to assess reproducibility .

- Structural analogs : Synthesize and test derivatives (e.g., ethyl ester or fluorinated variants) to isolate structure-activity relationships .

Q. How should researchers handle stability challenges during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and hydrolysis .

- Decomposition monitoring : Periodic NMR or LC-MS checks detect degradation products (e.g., free carboxylic acid or piperidine ring-opening byproducts) .

- Safety protocols : Use fume hoods, nitrile gloves, and full-face respirators during synthesis to mitigate irritant risks (skin/eye contact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.